molecular formula C14H8BrClFN3O2 B258681 (4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone

(4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone

Cat. No.: B258681
M. Wt: 384.59 g/mol
InChI Key: PCFCPCBDNMQZOB-UHFFFAOYSA-N
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Description

(4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazole ring, an isoxazole ring, and halogen substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the isoxazole ring and the halogen substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques such as microwave-assisted synthesis and flow chemistry are sometimes employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the pyrazole ring.

    Substitution: Halogen substituents can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

(4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar halogen substituents.

    3-(2-chloro-6-fluorophenyl)-5-methylisoxazole: An isoxazole derivative with similar halogen substituents.

Uniqueness

(4-bromo-1H-pyrazol-1-yl)[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone is unique due to its combination of pyrazole and isoxazole rings, along with multiple halogen substituents

Properties

Molecular Formula

C14H8BrClFN3O2

Molecular Weight

384.59 g/mol

IUPAC Name

(4-bromopyrazol-1-yl)-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone

InChI

InChI=1S/C14H8BrClFN3O2/c1-7-11(14(21)20-6-8(15)5-18-20)13(19-22-7)12-9(16)3-2-4-10(12)17/h2-6H,1H3

InChI Key

PCFCPCBDNMQZOB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C=C(C=N3)Br

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3C=C(C=N3)Br

Origin of Product

United States

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